2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide
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Overview
Description
2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide is an organic compound with a complex structure that includes hydrazine, carbonyl, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide typically involves the reaction of hydrazine derivatives with acyl chlorides or esters. One common method involves the reaction of 3-trifluoromethyl-phenylacetic acid with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydrazine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinocarbonyl-N-(4-trifluoromethyl-phenyl)-acetamide
- 2-Hydrazinocarbonyl-N-(3-chlorophenyl)-acetamide
- 2-Hydrazinocarbonyl-N-(3-methylphenyl)-acetamide
Uniqueness
2-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds without the trifluoromethyl group.
Properties
Molecular Formula |
C10H10F3N3O2 |
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Molecular Weight |
261.20 g/mol |
IUPAC Name |
3-hydrazinyl-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)15-8(17)5-9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18) |
InChI Key |
OUIZOQYHPFPHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(=O)NN)C(F)(F)F |
Origin of Product |
United States |
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